N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of a chromen-2-one core structure, which is responsible for its unique properties.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit significant inhibitory activity against bacterial strains , suggesting that bacterial proteins could be potential targets.
Mode of Action
It’s worth noting that coumarin derivatives have been found to inhibit bacterial dna gyrase , an enzyme that is essential for DNA replication in bacteria. This suggests that N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide might interact with its targets in a similar manner, leading to the inhibition of bacterial growth.
Biochemical Pathways
Given the potential antibacterial activity of similar compounds , it’s plausible that the compound could interfere with the DNA replication pathway in bacteria by inhibiting the DNA gyrase enzyme.
Result of Action
Similar compounds have been found to exert significant inhibitory activity against the growth of bacterial strains . This suggests that the compound might have a similar effect, potentially leading to the death of bacterial cells.
Biochemical Analysis
Biochemical Properties
N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has been found to exert significant inhibitory activity against the growth of tested bacterial strains This suggests that it interacts with certain enzymes, proteins, and other biomolecules in these organisms
Cellular Effects
Given its antimicrobial activity , it likely influences cell function in bacteria, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert antimicrobial activity , suggesting that it may bind to certain biomolecules in bacteria, inhibit or activate enzymes, and induce changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 7-amino-4-methylcoumarin with diethylamine and chloroacetic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetone. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives with different properties and applications .
Scientific Research Applications
N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Comparison with Similar Compounds
N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can be compared with other coumarin derivatives, such as:
7-amino-4-methylcoumarin: A precursor in the synthesis of the target compound, known for its fluorescent properties and use as a probe in biochemical assays.
4-methylumbelliferone: Another coumarin derivative with significant biological activities, including anti-inflammatory and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities
Properties
IUPAC Name |
N,N-diethyl-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-17(5-2)15(18)10-20-12-6-7-13-11(3)8-16(19)21-14(13)9-12/h6-9H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUAGPRXZKLCNKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.